2-Acetamido-4-(chloromethyl)thiazole 2-Acetamido-4-(chloromethyl)thiazole
Brand Name: Vulcanchem
CAS No.: 7460-59-5
VCID: VC21079452
InChI: InChI=1S/C6H7ClN2OS/c1-4(10)8-6-9-5(2-7)3-11-6/h3H,2H2,1H3,(H,8,9,10)
SMILES: CC(=O)NC1=NC(=CS1)CCl
Molecular Formula: C6H7ClN2OS
Molecular Weight: 190.65 g/mol

2-Acetamido-4-(chloromethyl)thiazole

CAS No.: 7460-59-5

Cat. No.: VC21079452

Molecular Formula: C6H7ClN2OS

Molecular Weight: 190.65 g/mol

* For research use only. Not for human or veterinary use.

2-Acetamido-4-(chloromethyl)thiazole - 7460-59-5

Specification

CAS No. 7460-59-5
Molecular Formula C6H7ClN2OS
Molecular Weight 190.65 g/mol
IUPAC Name N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C6H7ClN2OS/c1-4(10)8-6-9-5(2-7)3-11-6/h3H,2H2,1H3,(H,8,9,10)
Standard InChI Key NBUKMHXINQOFDI-UHFFFAOYSA-N
SMILES CC(=O)NC1=NC(=CS1)CCl
Canonical SMILES CC(=O)NC1=NC(=CS1)CCl

Introduction

Chemical Identity and Structural Properties

2-Acetamido-4-(chloromethyl)thiazole is a synthetic heterocyclic compound characterized by its thiazole ring structure, which is a five-membered ring containing sulfur and nitrogen atoms. The compound features several key functional groups that contribute to its reactivity and biological activity.

Basic Identification Information

ParameterInformation
CAS Number7460-59-5
Molecular FormulaC₆H₇ClN₂OS
Molecular Weight190.65 g/mol
IUPAC NameN-[4-(chloromethyl)-1,3-thiazol-2-yl]ethanamide
Common SynonymsN-[4-(Chloromethyl)-2-thiazolyl]acetamide, NSC 30210
AppearanceCrystalline solid

The structural composition of 2-Acetamido-4-(chloromethyl)thiazole includes a thiazole ring with a chloromethyl substituent at position 4 and an acetamido group at position 2. This specific arrangement of functional groups contributes to its chemical reactivity and biological potential .

Physical and Chemical Properties

The compound exhibits characteristic properties that are essential for understanding its behavior in various chemical and biological environments:

PropertyDescription
SolubilitySoluble in organic solvents such as DMSO, ethanol, and methanol
StabilityRelatively stable under normal laboratory conditions
Melting PointTypically in the range of 130-135°C
ReactivityReactive chloromethyl group, susceptible to nucleophilic substitution
UV AbsorptionCharacteristic absorption in UV spectrum typical of thiazole derivatives

The chloromethyl group at position 4 serves as an important reactive site, allowing for various chemical modifications through nucleophilic substitution reactions. This reactivity makes the compound valuable as a building block in organic synthesis.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of 2-Acetamido-4-(chloromethyl)thiazole, each with distinct advantages depending on the specific research requirements.

Hantzsch Thiazole Synthesis

One of the most common approaches involves the Hantzsch thiazole synthesis, which typically includes the reaction between α-haloketones and thiourea derivatives:

ReactantsReaction ConditionsProduct Yield
1,3-Dichloroacetone and N-acetylthioureaEthanol, reflux, 2-4 hours65-75%
Chloroacetaldehyde and N-acetylthioureaMethanol, room temperature, 12 hours50-60%

The reaction between 1,3-dichloroacetone and N-acetylthiourea is particularly efficient and represents one of the most straightforward routes to obtain the target compound .

Alternative Synthetic Routes

Alternative approaches include:

  • Reaction of 2-aminothiazole with chloroacetic acid in the presence of a dehydrating agent

  • Conversion of 2-Amino-4-(chloromethyl)thiazole through acetylation

  • Palladium-catalyzed cross-coupling reactions involving thiazole derivatives

These methods provide different advantages in terms of yield, purity, and scalability, allowing researchers to select the most appropriate route based on their specific requirements .

Biological Activities

2-Acetamido-4-(chloromethyl)thiazole has been investigated for various biological activities, making it a compound of interest in medicinal chemistry research.

Anti-inflammatory Properties

Research indicates that 2-Acetamido-4-(chloromethyl)thiazole can inhibit certain enzymes involved in inflammatory pathways. Specific studies have shown:

Inflammatory TargetInhibition Level (IC₅₀)Study Model
Cyclooxygenase-2 (COX-2)Moderate range (10-50 μM)In vitro enzyme assays
Pro-inflammatory cytokinesVariable inhibitionCell culture models

These anti-inflammatory properties suggest potential applications in the development of novel anti-inflammatory agents .

Antimicrobial Activity

The compound has shown promising antimicrobial activities against various pathogens:

Microbial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Gram-positive bacteriaModerate to highNotable against Staphylococcus strains
Gram-negative bacteriaVariableGenerally less effective than against Gram-positive
Fungal pathogensModerateActive against specific fungal species

Studies on related thiazole derivatives with similar structural features have demonstrated that modifications to the chloromethyl group can further enhance antimicrobial activity .

Cancer Cell LineObserved EffectsPotency
Leukemia cellsGrowth inhibitionModerate
Colon cancer cellsCytotoxicityVariable
Melanoma cellsAnti-proliferativeModerate

The anticancer activity is believed to be related to the compound's ability to interact with specific cellular targets involved in cancer cell proliferation and survival pathways .

Structure-Activity Relationships

Understanding the relationship between structural features and biological activities is crucial for optimizing the properties of 2-Acetamido-4-(chloromethyl)thiazole and related compounds.

Key Structural Features Affecting Activity

CompoundStructural DifferenceRelative Activity
2-Amino-4-(chloromethyl)thiazoleLacks acetamido groupReduced anti-inflammatory activity
2-Acetamido-4-phenylthiazolePhenyl instead of chloromethylEnhanced antiproliferative activity
2-Acetamido-5-substituted thiazolesSubstitution at position 5Variable effects depending on substituent

These comparisons provide valuable information for the rational design of more potent and selective derivatives for specific therapeutic applications .

Research Applications

2-Acetamido-4-(chloromethyl)thiazole serves as an important tool in various research domains, particularly in the investigation of biological processes and drug development.

Metabolism and Detoxification Studies

The compound is frequently employed in scientific research to study:

  • The metabolism of xenobiotics

  • The role of intestinal microflora in metabolic processes

  • The mercapturic acid pathway, a crucial detoxification route for various compounds in living organisms

These applications make it a valuable tool for researchers investigating metabolic pathways and detoxification mechanisms.

Synthetic Building Block

Due to its reactive chloromethyl group, 2-Acetamido-4-(chloromethyl)thiazole serves as an excellent building block for the synthesis of more complex molecules:

Target CompoundsSynthetic StrategyApplication
Substituted thiazolesNucleophilic substitution at chloromethylMedicinal chemistry
Fused heterocyclesCyclization reactionsDrug discovery
BioconjugatesLinking to biomoleculesChemical biology

This versatility in synthetic applications enhances the compound's utility in medicinal chemistry and drug discovery efforts .

Hazard CategoryClassificationHazard Statements
Acute ToxicityHarmfulH302: Harmful if swallowed
Skin IrritationIrritantH315: Causes skin irritation
Eye IrritationIrritantH319: Causes serious eye irritation
STOT-SEIrritantH335: May cause respiratory irritation

The compound is classified as an irritant, necessitating appropriate precautionary measures during handling .

Safety MeasureRecommendation
Personal Protective EquipmentGloves, lab coat, safety glasses with side shields
VentilationUse in well-ventilated areas or fume hoods
StorageStore in tightly closed container in cool, dry place
DisposalDispose according to local regulations for hazardous materials

Proper handling and safety procedures are essential when working with this compound to minimize potential health risks .

SupplierProduct NumberPackage SizePrice (USD)Last Updated
Sigma-AldrichS57826650mg$29.802024-03-01
TRCA145075100mg$45.002021-12-16
TRCA145075250mg$75.002021-12-16
Biosynth CarbosynthFC132048500mg$100.002021-12-16
ApolloscientificOR155491g$103.002021-12-16

This commercial availability makes it accessible for research laboratories worldwide .

Future Research Directions

Based on the current understanding of 2-Acetamido-4-(chloromethyl)thiazole and related compounds, several promising research directions emerge for future investigation.

Medicinal Chemistry Optimization

Further structural modifications of 2-Acetamido-4-(chloromethyl)thiazole could lead to more potent and selective compounds for specific therapeutic applications:

Modification StrategyExpected OutcomePotential Application
Bioisosteric replacement of chloromethylImproved potency and selectivityTargeted drug design
Variation of the acetamido substituentEnhanced binding to specific targetsTailored therapeutic agents
Hybridization with other pharmacophoresDual-action compoundsMulti-target therapeutics

These approaches could expand the therapeutic potential of thiazole-based compounds .

Biological Target Identification

Further research is needed to fully elucidate the specific biological targets and mechanisms of action of 2-Acetamido-4-(chloromethyl)thiazole:

  • Proteomics approaches to identify binding partners

  • Molecular modeling studies to predict protein-ligand interactions

  • Structure-based design of more potent and selective derivatives

Understanding these aspects would facilitate the rational design of improved compounds for specific therapeutic applications .

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